molecular formula C11H13NO2 B3044018 2-(2-Ethoxyethoxy)benzonitrile CAS No. 99854-87-2

2-(2-Ethoxyethoxy)benzonitrile

Cat. No. B3044018
CAS RN: 99854-87-2
M. Wt: 191.23 g/mol
InChI Key: CZMJTWQFKMGJQJ-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)benzonitrile is a chemical compound that has been widely used in scientific research for its unique properties. It is also known as "EEBN" and has the molecular formula C11H15NO2.

Mechanism of Action

The mechanism of action of EEBN involves the coordination of the nitrogen atom in the nitrile group with metal ions such as copper and zinc. This coordination leads to a change in the fluorescence properties of EEBN, allowing it to act as a sensor for these metal ions.
Biochemical and Physiological Effects:
EEBN has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic at low concentrations and has no significant effect on cell viability or proliferation. Further studies are needed to determine its potential effects on biological systems.

Advantages and Limitations for Lab Experiments

EEBN has several advantages for use in lab experiments. It is easy to synthesize and has high selectivity and sensitivity towards metal ions such as copper and zinc. It also has good stability and can be stored for long periods without degradation. However, EEBN has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of EEBN in scientific research. One potential application is in the development of new sensors for detecting metal ions in biological systems. EEBN could also be used as a building block for synthesizing new metal complexes with potential applications in catalysis and materials science. Further studies are needed to fully understand the biochemical and physiological effects of EEBN and its potential applications in various fields of research.
Conclusion:
In conclusion, EEBN is a valuable compound for scientific research due to its unique properties as a fluorescent probe for detecting metal ions such as copper and zinc. Its synthesis method is relatively simple, and it has been found to be non-toxic at low concentrations. However, further studies are needed to fully understand its potential applications and limitations in various fields of research.

Scientific Research Applications

EEBN has been widely used in scientific research as a fluorescent probe for detecting metal ions such as copper and zinc. It has been found to have high selectivity and sensitivity towards these metal ions, making it a valuable tool for studying their biological roles. EEBN has also been used as a ligand for synthesizing metal complexes with potential applications in catalysis and materials science.

properties

IUPAC Name

2-(2-ethoxyethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-13-7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMJTWQFKMGJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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